5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C17H15Cl2N3OS. It is known for its unique structure, which includes a triazole ring, a phenyl group, and a dichlorophenoxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the intermediate 2,4-dichlorophenoxypropyl bromide, which is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenyl group.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted triazole derivatives.
Scientific Research Applications
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: While not widely used in industrial applications, its unique chemical properties may find niche uses in specialized chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring and phenyl group may play a role in binding to these targets, while the dichlorophenoxypropyl moiety could influence the compound’s overall activity and selectivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares the dichlorophenoxy group but differs in its overall structure and properties.
Triclosan: An antibacterial agent with a similar dichlorophenoxy structure, used in consumer products for its antimicrobial properties.
Uniqueness
5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, phenyl group, and dichlorophenoxypropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-8-9-15(14(19)11-12)23-10-4-7-16-20-21-17(24)22(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDODEJBUSOBVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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